molecular formula C12H14N2O3S B2812535 N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide CAS No. 2361640-42-6

N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide

Cat. No.: B2812535
CAS No.: 2361640-42-6
M. Wt: 266.32
InChI Key: AYVDVTAAZSMWBR-UHFFFAOYSA-N
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Description

N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclopropylsulfonylamino group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide typically involves the reaction of 3-aminophenylprop-2-enamide with cyclopropylsulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the cyclopropylsulfonylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylprop-2-enamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The cyclopropylsulfonylamino group is believed to play a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide can be compared with other similar compounds such as:

    N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Differing by the presence of a trifluoromethyl group instead of a cyclopropylsulfonylamino group.

    N-[3-(Phenylsulfamoyl)phenyl]prop-2-enamide: Differing by the presence of a phenylsulfamoyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(cyclopropylsulfonylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-2-12(15)13-9-4-3-5-10(8-9)14-18(16,17)11-6-7-11/h2-5,8,11,14H,1,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDVTAAZSMWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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